Butyl glycolate

Descripción general

Descripción

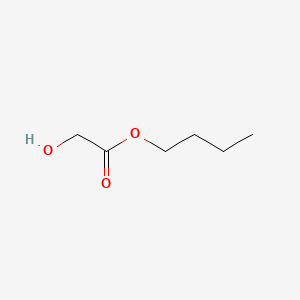

Butyl glycolate, also known as butyl hydroxyacetate, is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a mild odor. This compound is widely used in various industrial applications due to its solvent properties and low toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl glycolate is typically synthesized through the esterification of glycolic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by treating sodium chloroacetate with butanol at temperatures ranging from 125 to 160°C, followed by vacuum distillation to purify the product .

Types of Reactions:

Esterification: this compound can undergo esterification reactions to form various esters.

Hydrolysis: It can be hydrolyzed back to glycolic acid and butanol in the presence of water and an acid or base catalyst.

Oxidation: this compound can be oxidized to form glycolic acid derivatives.

Common Reagents and Conditions:

Esterification: Sulfuric acid as a catalyst, reflux conditions.

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Hydrogen peroxide in the presence of iron (II) ions.

Major Products Formed:

Esterification: Various esters depending on the alcohol used.

Hydrolysis: Glycolic acid and butanol.

Oxidation: Glycolic acid derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

Butyl glycolate is utilized in several industrial sectors due to its solvent properties and low toxicity. Key applications include:

- Solvent in Coatings and Inks : It serves as an active solvent in solvent-based coatings, providing excellent film formation and stability. It is also used as a coalescent agent in water-based coatings, enhancing their performance.

- Cleaning Products : As a coupling agent, this compound is found in household and industrial cleaners, rust removers, and disinfectants. Its surfactant properties help solubilize oily dirt and lower surface tension, making it effective in cleaning formulations.

- Agriculture : This compound acts as a solvent for agricultural pesticides, ensuring effective application and adhesion to plant surfaces.

| Application Area | Specific Uses |

|---|---|

| Coatings | Active solvent for paints, varnishes, and inks |

| Cleaning Products | Surface cleaners, disinfectants, degreasers |

| Agriculture | Solvent for pesticides |

Scientific Research Applications

In scientific research, this compound plays a significant role:

- Organic Synthesis : It is used as a solvent in various organic synthesis reactions due to its ability to dissolve both polar and non-polar compounds.

- Biochemical Reagents : The compound is employed in preparing biochemical reagents for laboratory analyses.

- Pharmaceutical Formulations : Due to its low toxicity profile, this compound is utilized in the formulation of pharmaceutical products, enhancing drug solubility and stability.

Case Studies

-

Toxicological Assessment

- A study conducted on male Sprague-Dawley rats exposed to various concentrations of this compound demonstrated minor reversible changes in clinical chemistry at high doses. The No-Observed-Adverse-Effect-Level (NOAEL) was established at 200 mg/kg body weight/day based on kidney effects observed over 90 days of repeated oral exposure .

- Respiratory Irritation Study

- Cosmetic Industry Applications

Mecanismo De Acción

The mechanism of action of butyl glycolate involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through esterification and hydrolysis reactions, facilitating the formation of desired products. The pathways involved include the esterification of glycolic acid and the hydrolysis of this compound to release glycolic acid and butanol .

Comparación Con Compuestos Similares

Ethylene glycol butyl ether (2-Butoxyethanol): Similar solvent properties but with a different chemical structure (C6H14O2).

Diethylene glycol butyl ether: Another glycol ether with similar applications but a higher molecular weight (C8H18O3).

Triethylene glycol butyl ether: A more complex glycol ether with additional ethylene glycol units (C10H22O4).

Uniqueness: Butyl glycolate is unique due to its specific balance of solvent properties, low toxicity, and versatility in various chemical reactions. Its ability to undergo esterification and hydrolysis makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

Butyl glycolate, a chemical compound with the formula CHO, is an ester derived from glycolic acid and butanol. It is primarily used as a solvent in various industrial applications, including paints and coatings. However, its biological activity and potential health effects have garnered attention in toxicological research. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and potential health implications.

- Molecular Formula : CHO

- Molecular Weight : 132.16 g/mol

- Boiling Point : 113-114 °C at 60 mmHg

- Solubility : Soluble in water and organic solvents

Acute and Chronic Toxicity

Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure route and dosage.

- Inhalation Studies : A 4-hour acute inhalation study in rats revealed respiratory irritation at concentrations above 400 mg/m³. No significant effects were observed at lower concentrations (up to 400 mg/m³) .

- Oral Toxicity : In a subacute study, Wistar rats were administered doses of this compound via oral gavage ranging from 0 to 1000 mg/kg body weight per day. The study identified a No-Observed-Adverse-Effect-Level (NOAEL) of 200 mg/kg bw/day based on minor reversible changes in clinical chemistry at the highest dose . A subsequent subchronic study established a toxicity threshold of 250 mg/kg bw/day .

Metabolic Pathways

This compound undergoes hydrolysis in biological systems, leading to the formation of glycolic acid. This metabolic conversion may contribute to its biological effects, particularly regarding toxicity and irritation .

Respiratory Irritation

The primary biological effect associated with this compound is respiratory irritation, particularly due to its hydrolysis to glycolic acid. The nasal mucosa is particularly susceptible to irritation upon exposure, which can lead to necrosis of the olfactory epithelium at high concentrations .

Genotoxicity and Carcinogenicity

Current research indicates no genotoxic potential for this compound based on several in vitro tests. Additionally, there is insufficient data to support any carcinogenic potential .

Case Study 1: Occupational Exposure

In an occupational setting where this compound is used as a solvent, workers reported symptoms consistent with respiratory irritation after prolonged exposure. Monitoring studies indicated elevated levels of the compound in air samples collected from work environments, highlighting the need for effective ventilation and personal protective equipment .

Case Study 2: Environmental Impact

A study assessing environmental exposure found that this compound can enter waterways through industrial runoff. Aquatic organisms exposed to concentrations above certain thresholds exhibited signs of endocrine disruption, raising concerns about its ecological impact .

Data Summary Table

| Study Type | Exposure Route | Dose Range (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Acute Inhalation | Inhalation | 400 | No significant effects below this concentration |

| Subacute Oral Toxicity | Oral | 0 - 1000 | NOAEL established at 200 mg/kg bw/day |

| Subchronic Oral Toxicity | Oral | 0 - 1000 | Toxicity threshold set at 250 mg/kg bw/day |

| Environmental Impact Study | Aquatic | Variable | Endocrine disruption observed in aquatic organisms |

Propiedades

IUPAC Name |

butyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRALUHHHDIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044725 | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7397-62-8 | |

| Record name | Butyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl glycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H5QAS0HZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Butyl glycolate in current research?

A1: this compound derivatives, particularly tert-butyl glycolate, are frequently employed in the synthesis of various compounds. One prominent example is its use in the synthesis of Peptide Nucleic Acid (PNA) monomers. [] Additionally, this compound esters, like Butyl phthalyl this compound, are commonly found as plasticizers in materials like dental tissue conditioners. [, , ]

Q2: How does the structure of this compound relate to its function as a plasticizer in dental tissue conditioners?

A2: While specific structure-activity relationships for this compound as a plasticizer are not extensively discussed in the provided research, its ester functionality is key. Esters like Butyl phthalyl this compound can be incorporated into polymer matrices (like poly ethyl methacrylate in tissue conditioners). [, ] These esters act as internal lubricants, increasing the free volume between polymer chains. This increased flexibility and flow are essential for the initial adaptability and comfort of tissue conditioners. []

Q3: Are there concerns regarding the leaching of this compound-based plasticizers from dental materials?

A3: Yes, research indicates that Butyl phthalyl this compound can leach from dental tissue conditioners when exposed to food-simulating liquids. This leaching increases the material's hardness over time, potentially impacting its performance and longevity. [] The extent of leaching varies depending on the type of food-simulating liquid, with coconut oil showing the highest impact. []

Q4: How does the ethyl alcohol content in tissue conditioners affect the behavior of this compound-based plasticizers?

A4: Ethyl alcohol plays a crucial role in the gelation and flow properties of tissue conditioners containing Butyl phthalyl this compound. Higher ethyl alcohol content generally shortens the gelation time but also leads to increased flow after the material sets. [, ] This effect on flow is temporary, with a rapid reduction observed over time as ethyl alcohol evaporates. []

Q5: Are there any known toxicity concerns related to this compound esters like Butyl phthalyl this compound?

A6: Yes, there are concerns regarding the potential toxicity of phthalate esters, including Butyl phthalyl this compound. Studies have shown that some phthalate esters, although not specifically Butyl phthalyl this compound in these studies, can exhibit estrogenic activity and cytotoxicity. [, , ] This raises concerns about their potential health effects, prompting research into safer alternatives.

Q6: How do researchers analyze the presence of this compound esters in materials like chewing gum?

A7: Infrared spectroscopy is a valuable tool for identifying Butyl phthalyl this compound in complex mixtures like chewing gum. Researchers use a multi-step process involving hot water treatment, solvent extraction, and finally, infrared spectral analysis to identify Butyl phthalyl this compound and other components. []

Q7: Beyond its use as a plasticizer, what other applications does this compound have in chemical synthesis?

A8: this compound derivatives, particularly the tert-butyl ester, are valuable reagents in organic synthesis. For instance, tert-butyl glycolate is employed in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA analogs with a peptide-like backbone. [] This highlights the versatility of this compound derivatives in creating molecules with potential biological and medicinal applications.

Q8: What methods are used to incorporate this compound into the synthesis of more complex molecules?

A9: The choice of synthetic method depends on the specific target molecule. For example, in the synthesis of PNA monomers, tert-butyl glycolate is introduced via alkylation reactions. This can be achieved using Mitsunobu conditions (DIAD, triphenylphosphine, tert-butyl glycolate) or low-temperature sodium hydride-mediated alkylation with tert-butyl bromoacetate. [] The selection of the appropriate method depends on factors like the reactivity of other functional groups present and the desired stereochemistry, if applicable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.